1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15539276
Molecular Formula: C25H22FN3O5S
Molecular Weight: 495.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22FN3O5S |
|---|---|
| Molecular Weight | 495.5 g/mol |
| IUPAC Name | 1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H22FN3O5S/c1-4-33-18-10-13(5-7-16(18)30)21-20-22(31)15-11-14(26)6-8-17(15)34-23(20)24(32)29(21)25-28-27-19(35-25)9-12(2)3/h5-8,10-12,21,30H,4,9H2,1-3H3 |
| Standard InChI Key | MYYPMRINTSNYJC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)CC(C)C)OC5=C(C3=O)C=C(C=C5)F)O |
Introduction
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure. This compound is notable for its intricate molecular architecture, which includes multiple functional groups such as an ethoxy group, a hydroxy group, a fluoro substituent, and a thiadiazolyl moiety. Its molecular formula is not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 430.4 g/mol.
Biological Activity and Potential Applications
| Potential Application | Mechanism of Action |
|---|---|
| Therapeutic Uses | Interaction with enzymes or receptors |
| Biological Activity | Complex interactions with biological targets |
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Industrial production may optimize these steps using techniques like high-throughput screening and continuous flow reactors to improve yield and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Similar chromeno-pyrrole core | Different substituents |
| 1-(3-Ethoxyphenyl)-6-chloro-2-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Chlorine instead of fluorine | Varying halogen effect |
| 1-(4-Hydroxyphenyl)-7-bromo-2-[2-(5-methylthiophenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | Contains sulfur substituent | Potentially different biological activity |
These compounds highlight the diversity within the chromeno-pyrrole class and underscore the unique characteristics of the target compound based on its specific substituents and structural configuration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume